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Compound of Interest

Compound Name: 1,1-Bis(methylthio)-2-nitroethylene

Cat. No.: B140038

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
the compound 1,1-Bis(methylthio)-2-nitroethylene, a versatile building block in organic
synthesis. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these
analytical techniques, and presents a logical workflow for the spectroscopic characterization of
the molecule.

Spectroscopic Data Summary

The spectroscopic data for 1,1-Bis(methylthio)-2-nitroethylene is available across various
databases, providing a foundational understanding of its molecular structure and properties.
While full spectral data often requires access to specialized databases, the following tables
summarize the key publicly available information.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of 1,1-Bis(methylthio)-2-nitroethylene
and provides insights into its fragmentation patterns.
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Parameter Value Source

Molecular Formula CaH7NO:2S:2 PubChem[1]

Molecular Weight 165.23 g/mol Sigma-Aldrich

Monoisotopic Mass 164.99182 Da PubChem[1]
GC-MS Fragmentation Data:

m/z (Top Peak) m/z (2nd Highest) m/z (3rd Highest) Source

72 86 45 PubChem|[1]

86 72 165 PubChem|[1]

Predicted Mass Spectrometry Adducts:

Adduct m/z

[M+H]* 165.99910
[M+Na]* 187.98104
[M-H]~ 163.98454
[M+NHa]* 183.02564
[M+K]* 203.95498
[M]* 164.99127
M]- 164.99237

Data sourced from PubChemlLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR data are crucial for elucidating the detailed structure of the molecule. While

specific peak lists with chemical shifts () and coupling constants (J) are not fully available in

the public domain, the following information has been collated from various sources.
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1H NMR Spectroscopy:

Parameter Information Source

Instrument BRUKER AC-300 PubChem[1]

Solvent CDClIs SpectraBase([3]

Reference T™MS SpectraBase

Temperature 297K SpectraBase

Observed Signals Consistent with structure MedchemExpress[4]
13C NMR Spectroscopy:

Parameter Information Source

Data Availability Spectrum available ChemicalBook[5]

Tokyo Kasei Kogyo Company,
Source of Sample Y ¥ pany PubChem[1]

Ltd., Tokyo, Japan

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Parameter

Information

Source

Technique

FTIR, ATR-IR

PubChem[1], SpectraBase[4]
[6]

Instrument (FTIR) Bruker IFS 85 PubChem[1]
Sample Preparation (FTIR) KBr-Pellet PubChem[1]
o ] ChemicalBook[5],
Data Availability Spectrum available
SpectraBase[6]

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 1,1-
Bis(methylthio)-2-nitroethylene, based on the available information and standard laboratory
practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra to confirm the chemical structure of 1,1-
Bis(methylthio)-2-nitroethylene.

Materials and Equipment:

NMR Spectrometer (e.g., Bruker AC-300 or equivalent)

NMR tubes

Deuterated chloroform (CDCls)

Tetramethylsilane (TMS) as an internal standard

1,1-Bis(methylthio)-2-nitroethylene sample

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 1,1-Bis(methylthio)-2-
nitroethylene in approximately 0.6 mL of CDCls in a clean, dry NMR tube.

 Internal Standard: Add a small drop of TMS to the solution to serve as a reference (6 = 0.00
ppm).

e Spectrometer Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:
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o Acquire the *H NMR spectrum using a standard pulse sequence.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

o Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire the proton-decoupled 3C NMR spectrum.
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

o Acquire a larger number of scans compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the *H
NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of 1,1-Bis(methylthio)-2-nitroethylene to identify its
functional groups.

Materials and Equipment:

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)

Potassium bromide (KBr) powder (for pellet method) or an Attenuated Total Reflectance
(ATR) accessory

Mortar and pestle

Pellet press
Procedure (KBr Pellet Method):

o Sample Preparation: Grind a small amount (1-2 mg) of 1,1-Bis(methylthio)-2-nitroethylene
with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine,
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homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent KBr pellet.

o Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Background Scan: Record a background spectrum of the empty sample compartment.
o Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm~2.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,1-
Bis(methylthio)-2-nitroethylene.

Materials and Equipment:

Gas Chromatograph-Mass Spectrometer (GC-MS)

Helium gas (carrier gas)

Appropriate solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

1,1-Bis(methylthio)-2-nitroethylene sample
Procedure (GC-MS):

o Sample Preparation: Prepare a dilute solution of 1,1-Bis(methylthio)-2-nitroethylene in a
volatile organic solvent.

e GC-MS Setup:

o Set the GC oven temperature program to ensure good separation of the analyte from any
impurities.
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o Set the injector temperature and transfer line temperature appropriately.

o Use helium as the carrier gas at a constant flow rate.

* Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
e Mass Spectrometry Acquisition:
o As the compound elutes from the GC column, it will enter the mass spectrometer.
o Set the mass spectrometer to scan over a suitable m/z range (e.g., 40-300 amu).
o Use a standard ionization technique such as Electron lonization (El).

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of 1,1-Bis(methylthio)-2-nitroethylene.
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Caption: Workflow for the spectroscopic characterization of 1,1-Bis(methylthio)-2-
nitroethylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Bis(methylthio)-2-
nitroethylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140038#spectroscopic-data-nmr-ir-ms-of-1-1-bis-
methylthio-2-nitroethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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